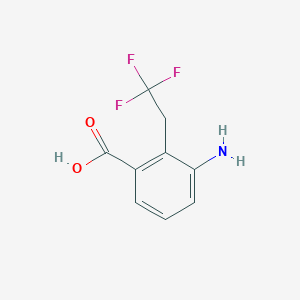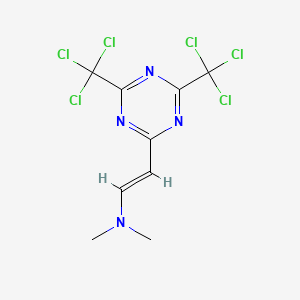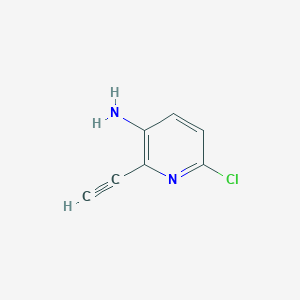
6-Chloro-2-ethynylpyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-ethynylpyridin-3-amine is a chemical compound with the molecular formula C7H5ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-5-nitropyridine with a reducing agent such as Raney nickel under hydrogenation conditions to yield 6-chloro-pyridin-3-ylamine . The ethynyl group can then be introduced through a coupling reaction with an appropriate alkyne precursor.
Industrial Production Methods
Industrial production of 6-Chloro-2-ethynylpyridin-3-amine may involve large-scale chlorination and coupling reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2-ethynylpyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as Raney nickel and hydrogen gas are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines.
Aplicaciones Científicas De Investigación
6-Chloro-2-ethynylpyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-ethynylpyridin-3-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloropyridine: A similar compound with a chlorine atom at the 2-position of the pyridine ring.
3-Ethynylpyridine: A compound with an ethynyl group at the 3-position of the pyridine ring.
6-Chloropyridin-3-amine: A compound with a chlorine atom at the 6-position and an amine group at the 3-position of the pyridine ring.
Uniqueness
6-Chloro-2-ethynylpyridin-3-amine is unique due to the presence of both a chlorine atom and an ethynyl group on the pyridine ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C7H5ClN2 |
|---|---|
Peso molecular |
152.58 g/mol |
Nombre IUPAC |
6-chloro-2-ethynylpyridin-3-amine |
InChI |
InChI=1S/C7H5ClN2/c1-2-6-5(9)3-4-7(8)10-6/h1,3-4H,9H2 |
Clave InChI |
AYMJXFWVACXXSJ-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=C(C=CC(=N1)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-2-{[(e)-(3,4-dichlorophenyl)methylidene]amino}-9h-fluoren-9-ol](/img/structure/B13126120.png)
![7,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B13126123.png)
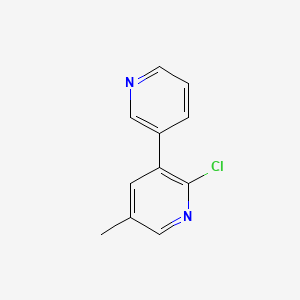
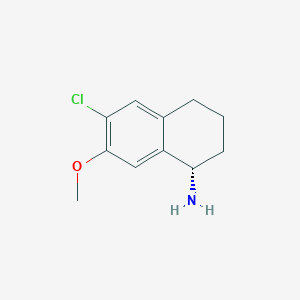

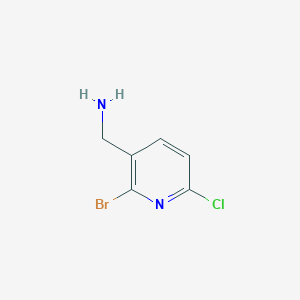
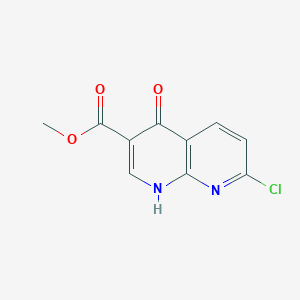
![7-Chloro-3-isopropyl-5-(methylsulfonyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13126157.png)
![1-Hydroxy-4-[3-(1-hydroxyethyl)anilino]anthracene-9,10-dione](/img/structure/B13126158.png)
![8-Methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indolin]-6-amine](/img/structure/B13126162.png)
